![molecular formula C7H4IN3O2 B11764538 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine: is a heterocyclic compound that contains both iodine and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine typically involves the iodination of a pyrrolopyridine precursor followed by nitration. The iodination can be achieved using iodine or an iodine-containing reagent under acidic conditions. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like nitric acid and iodine.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and halides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Substitution: Organometallic reagents (e.g., Grignard reagents), halides, and bases.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or iron powder with acetic acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Reduction: 3-amino-7-nitro-1H-pyrrolo[3,2-b]pyridine.
Oxidation: Oxidized derivatives of the pyrrole ring.
Aplicaciones Científicas De Investigación
Chemistry: 3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in drug discovery and development. Its derivatives have been studied for their inhibitory effects on certain enzymes and receptors, making it a candidate for anticancer and antimicrobial agents.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action for 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to reduced cell proliferation in cancer.
Comparación Con Compuestos Similares
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Comparison: 3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and biological activity. Compared to its methoxy and carbonitrile analogs, the nitro group in this compound makes it more electron-deficient, potentially enhancing its ability to interact with biological targets.
Propiedades
IUPAC Name |
3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-4-3-10-7-5(11(12)13)1-2-9-6(4)7/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOFFPCUPJAKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
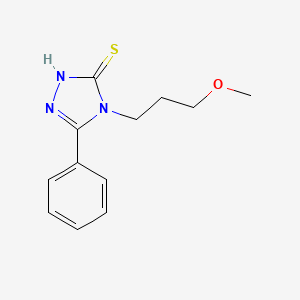
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)
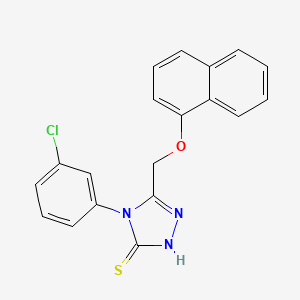
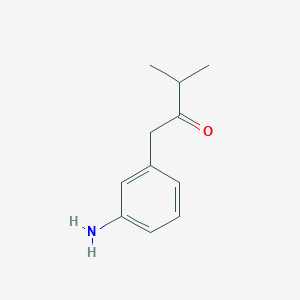
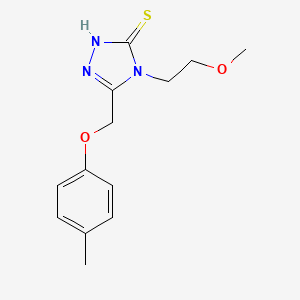
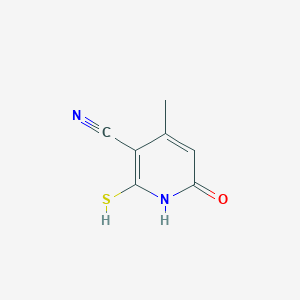
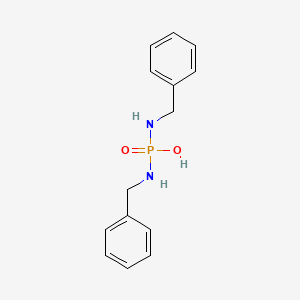
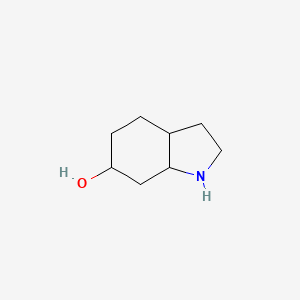
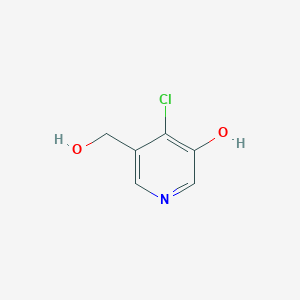
![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)


